5-bromo-3-fluoro-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

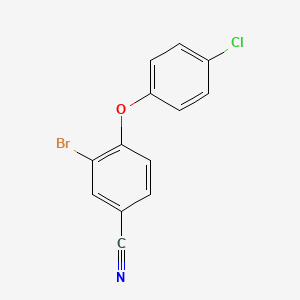

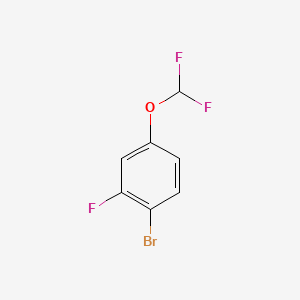

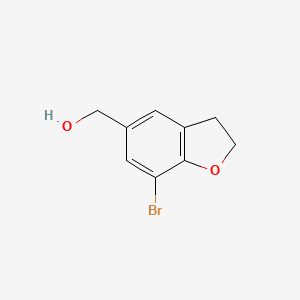

5-Bromo-3-fluoro-1H-indazole is a compound with the molecular formula C7H4BrFN2 and a molecular weight of 215.02 g/mol . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

Indazoles, including 5-bromo-3-fluoro-1H-indazole, can be synthesized through various methods . A new practical synthesis of 1H-indazole has been proposed, which involves a hydrogen bond propelled mechanism . This mechanism is suitable for similar cyclization, and a new reaction is predicted .Molecular Structure Analysis

The molecular structure of 5-bromo-3-fluoro-1H-indazole includes a bromine atom at the 5th position and a fluorine atom at the 3rd position of the indazole ring . The InChI code is 1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) .Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-1H-indazole has a molecular weight of 215.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 213.95419 g/mol . It has a topological polar surface area of 28.7 Ų .Aplicaciones Científicas De Investigación

Pharmacology: Anticancer Applications

5-bromo-3-fluoro-1H-indazole: has been explored for its potential in anticancer therapy. Indazole derivatives, including those with bromo and fluoro substituents, have shown promise as inhibitors of various cancer cell lines . They are particularly effective in targeting specific pathways involved in cancer cell proliferation and survival, such as the p53/MDM2 pathway, which is crucial for cell cycle regulation .

Material Science: Polymer Synthesis

In material science, 5-bromo-3-fluoro-1H-indazole serves as a precursor for the synthesis of polymers and nanomaterials. Its unique structure allows for the creation of novel materials with potential applications in electronics, coatings, and other advanced technological fields.

Chemical Synthesis: Catalyst Development

This compound is utilized in the development of new synthetic methodologies. For instance, it’s involved in transition metal-catalyzed reactions that form the backbone of many synthetic processes, leading to the efficient creation of complex molecules .

Biochemistry: Enzyme Inhibition

5-bromo-3-fluoro-1H-indazole: plays a role in the study of enzyme inhibition. Indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase δ, which are significant in the treatment of respiratory diseases . This makes them valuable for understanding biochemical pathways and developing targeted therapies.

Agriculture: Pest Control Research

While direct references to the use of 5-bromo-3-fluoro-1H-indazole in agriculture are limited, indazole compounds have been studied for their antimicrobial properties, which could be leveraged in developing new pesticides or plant protection strategies .

Environmental Science: Toxicity Studies

Indazole derivatives are subject to environmental toxicity studies to understand their impact on ecosystems. The safety profiles of such compounds need to be thoroughly assessed to ensure they do not pose a risk to the environment when used in various applications .

Safety and Hazards

5-Bromo-3-fluoro-1H-indazole is classified as Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, Serious Eye Damage/Eye Irritation Category 2 . It is advised to avoid getting it in eyes, on skin, or on clothing, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), and do not ingest .

Mecanismo De Acción

Target of Action

5-Bromo-3-Fluoro-1H-Indazole is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction can lead to changes in the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-Fluoro-1H-Indazole are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, the compound can disrupt these pathways, leading to changes in cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.47 (iLOGP) and 2.68 (XLOGP3) .

Result of Action

The molecular and cellular effects of 5-Bromo-3-Fluoro-1H-Indazole’s action are primarily related to its impact on cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, the compound can disrupt cell proliferation and survival, potentially leading to cell death . This makes it a potential candidate for the treatment of diseases such as cancer .

Action Environment

The action of 5-Bromo-3-Fluoro-1H-Indazole can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound’s stability and efficacy could potentially be affected by factors such as temperature, pH, and the presence of other substances .

Propiedades

IUPAC Name |

5-bromo-3-fluoro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAXEFQRZVEQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C=C1Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-fluoro-1H-indazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

![1-[4-(5-Bromopyridin-2-yl)piperidin-1-yl]ethanone](/img/structure/B1375289.png)

![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)